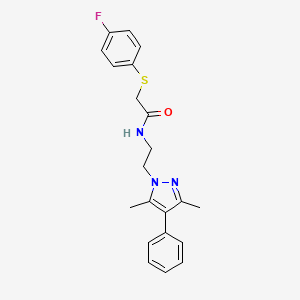

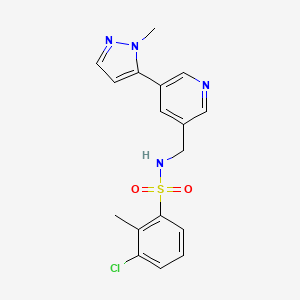

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a bicyclic organic compound consisting of a pyrrolidine ring fused to a dione structure. This particular derivative features a 1,4-thiazepan-4-yl substituent with a thiophene moiety, indicating a complex structure that may offer a variety of biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters, which upon dehydrogenation yielded corresponding oxazoles and thiazoles . Similarly, the synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones involved the creation of a pyrrolidine-2,5-dione core with various substituents . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate thiophene and thiazepan-4-yl substituents.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a five-membered pyrrolidine ring fused to a dione moiety. The additional substituents, such as the 1,4-thiazepan-4-yl group with a thiophene ring, would add to the complexity of the molecule, potentially affecting its conformation and electronic properties. The presence of heteroatoms like sulfur and nitrogen within the structure could also influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives can undergo various chemical reactions. For example, they can form Mannich bases when interacting with p-nitrobenzaldehyde and piperidine . They can also be functionalized through oxidation, alkylation, and allylation reactions, as demonstrated by the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives . These reactions could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their structural features. The presence of the dione group typically confers rigidity to the molecule, while the heterocyclic substituents can affect its polarity, solubility, and overall stability. The introduction of a thiophene ring is likely to increase the compound's aromatic character, which could have implications for its electronic properties and reactivity .

Relevant Case Studies

While there are no direct case studies on the specific compound "1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione," related pyrrolidine-2,5-dione derivatives have been studied for their biological activities. For instance, some derivatives have shown anticonvulsant activity in various seizure models, and structure-activity relationship (SAR) studies have been conducted to understand their mode of action . These findings suggest that the compound could also possess interesting biological properties worthy of investigation.

科学的研究の応用

Synthesis and Chemical Transformations

Research into thiophene-2,3-dione derivatives and their transformation into other heterocyclic compounds is significant. For instance, thiophene-2,3-dione derivatives prepared from β-aminovinylthioamides have been transformed into pyrrolo[3,2-c]pyridine derivatives, showcasing the potential for synthesizing complex heterocycles from simpler thiophene derivatives (Zaleska, Cież, & Klimek, 1998).

Photophysical and Electrochemical Applications

Diketopyrrolopyrrole (DPP) derivatives, structurally related to pyrrolidine-dione, have been explored for their photophysical properties and applications in organic electronics. For example, alcohol-soluble n-type conjugated polyelectrolytes based on the DPP backbone have been synthesized for use as electron transport layers in polymer solar cells, highlighting the relevance of such compounds in advancing solar energy technology (Hu et al., 2015).

Chemosensors for Metal Ions

Compounds containing thiophen-2-yl groups have been developed as chemosensors for transition metal ions. These sensors can change color upon binding to specific metals, such as Cu2+ ions, indicating their potential in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Drug Synthesis and Biological Activities

While avoiding details on drug use, dosage, and side effects, it's worth noting that structural analogs of pyrrolidine-dione have been synthesized and evaluated for various biological activities. For example, the synthesis of cyclic imides has been explored for potential applications in reversing electroconvulsive shock-induced amnesia in mice, demonstrating the therapeutic research applications of these compounds (Butler et al., 1987).

作用機序

将来の方向性

特性

IUPAC Name |

1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNRMDHDYNIHMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)

![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)